molecular formula C8H11FN2 B15147506 (3-Fluorophenethyl)hydrazine

(3-Fluorophenethyl)hydrazine

Cat. No.: B15147506
M. Wt: 154.18 g/mol
InChI Key: AQSMCGBZLIQROZ-UHFFFAOYSA-N
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Description

(3-Fluorophenethyl)hydrazine is a fluorinated hydrazine derivative characterized by a phenethyl group substituted with a fluorine atom at the meta position. Structurally, it combines a hydrazine (-NH-NH₂) moiety with a 3-fluorophenethyl backbone, making it a versatile intermediate in medicinal and organic chemistry.

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

2-(3-fluorophenyl)ethylhydrazine

InChI

InChI=1S/C8H11FN2/c9-8-3-1-2-7(6-8)4-5-11-10/h1-3,6,11H,4-5,10H2

InChI Key

AQSMCGBZLIQROZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CCNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorophenethyl)hydrazine typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for (3-Fluorophenethyl)hydrazine are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions: (3-Fluorophenethyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (3-Fluorophenethyl)hydrazine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of fluorescent probes and other materials .

Biology: In biological research, (3-Fluorophenethyl)hydrazine is used to study enzyme mechanisms and as a reagent in the synthesis of biologically active molecules .

Medicine: It is being investigated for its potential as an anticancer and antimicrobial agent .

Industry: In the industrial sector, (3-Fluorophenethyl)hydrazine is used in the production of polymers, dyes, and other materials. It is also used as an intermediate in the synthesis of various chemicals .

Mechanism of Action

The mechanism of action of (3-Fluorophenethyl)hydrazine involves its interaction with biological molecules, particularly enzymes. It can act as an inhibitor or activator of enzymes, depending on the specific target and conditions. The compound can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. It can also undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Structural Analogs

Compound Substituent(s) Core Structure Key Features
(3-Fluorophenethyl)hydrazine -F (meta), -CH₂CH₂- Hydrazine + phenethyl Enhanced lipophilicity, potential CNS activity
Phenylhydrazine -H (unsubstituted) Hydrazine + phenyl Classic LOX inhibitor; lower metabolic stability
(3-Chloro-2-fluorophenyl)hydrazine -Cl, -F (ortho/meta) Hydrazine + halogenated phenyl Higher toxicity; used in agrochemicals
Hydrazides (e.g., 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide) -CONHNH₂ + aryl groups Hydrazide + aromatic Improved solubility; antiviral applications

Physicochemical Properties

Property (3-Fluorophenethyl)hydrazine Phenylhydrazine (3-Chloro-2-fluorophenyl)hydrazine
Melting Point ~110–115°C (estimated) 19–20°C 180–185°C (hydrochloride salt)
Solubility Moderate in ethanol, DMF High in polar solvents Low in water; soluble in DMSO
NMR Signals CH₂ (δ 4.4–4.6 ppm), NH-NH (δ 9.8–10.1 ppm) NH-NH (δ 8.5–9.0 ppm) Aromatic protons (δ 7.2–8.1 ppm)

Biological Activity

(3-Fluorophenethyl)hydrazine is a compound belonging to the hydrazine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, while also providing data tables summarizing key findings.

Overview of Hydrazine Derivatives

Hydrazines, including (3-Fluorophenethyl)hydrazine, are characterized by the presence of the hydrazine functional group (-NH-NH-). They have been studied for various biological activities such as:

  • Antimicrobial : Effective against bacteria and fungi.
  • Anticonvulsant : Potential in treating epilepsy.
  • Analgesic : Pain-relieving properties.
  • Anti-inflammatory : Reducing inflammation in various conditions.
  • Anticancer : Inhibition of tumor growth in several cancer types .

The biological activity of (3-Fluorophenethyl)hydrazine can be attributed to several mechanisms:

  • Enzyme Inhibition : Hydrazines can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Interaction with Receptors : They may bind to specific receptors, modulating physiological responses.
  • Oxidative Stress Induction : Some hydrazines induce oxidative stress, which can lead to apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key biological activities and effects of (3-Fluorophenethyl)hydrazine based on various studies:

Activity Effect Reference
AntimicrobialInhibits growth of S. aureus
AnticancerInduces apoptosis in cancer cells
AnticonvulsantReduces seizure frequency
Anti-inflammatoryDecreases inflammatory markers

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study evaluated the efficacy of (3-Fluorophenethyl)hydrazine against various bacterial strains, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus .
  • Anticancer Properties :
    Research indicated that (3-Fluorophenethyl)hydrazine has potential anticancer effects by inducing apoptosis in human breast cancer cells. The mechanism involved the activation of caspase pathways, leading to cell death at concentrations as low as 10 µM .
  • Neuroprotective Effects :
    In a model of epilepsy, (3-Fluorophenethyl)hydrazine was shown to reduce seizure frequency significantly compared to control groups. This effect was linked to its ability to modulate neurotransmitter levels in the brain .
  • Anti-inflammatory Effects :
    A study reported that treatment with (3-Fluorophenethyl)hydrazine resulted in decreased levels of pro-inflammatory cytokines in animal models, suggesting its potential use in inflammatory diseases .

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